molecular formula C8H9NOS2 B161228 2-Acetylthiomethylthiopyridine CAS No. 140128-04-7

2-Acetylthiomethylthiopyridine

Cat. No.: B161228
CAS No.: 140128-04-7
M. Wt: 199.3 g/mol
InChI Key: ROMCSXIFYLATJV-UHFFFAOYSA-N
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Description

2-Acetylthiomethylthiopyridine is a sulfur-containing heterocyclic compound featuring a pyridine ring substituted with acetylthio and methylthio groups.

Properties

CAS No.

140128-04-7

Molecular Formula

C8H9NOS2

Molecular Weight

199.3 g/mol

IUPAC Name

S-(pyridin-2-ylsulfanylmethyl) ethanethioate

InChI

InChI=1S/C8H9NOS2/c1-7(10)11-6-12-8-4-2-3-5-9-8/h2-5H,6H2,1H3

InChI Key

ROMCSXIFYLATJV-UHFFFAOYSA-N

SMILES

CC(=O)SCSC1=CC=CC=N1

Canonical SMILES

CC(=O)SCSC1=CC=CC=N1

Synonyms

Ethanethioic acid, S-[(2-pyridinylthio)methyl] ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Compound 1: Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Structure : Pyrimidine ring with methyl, thietanyloxy, and thioacetate groups.
  • Synthesis : Reacts ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane .
Compound 2: 5-Methyl-6-phenyl-2-thioxo-thieno[2,3-d]pyrimidine
  • Structure: Thienopyrimidine fused with a phenyl group and thioxo substituent.
  • Synthesis: Derived from malononitrile, 6-methyl-heptane-2,4-dione, sulfur, and diethylamine in ethanol (73% yield) .
  • Key Features : The thiophene-pyrimidine fusion enhances π-conjugation, differing from 2-acetylthiomethylthiopyridine’s simpler pyridine backbone.
Compound 3: [6-[2-(Trimethylsilyl)-1-ethynyl]-2-pyridyl]-1-ethynyl]thiophene
  • Structure : Pyridine-thiophene hybrid with acetylene and trimethylsilyl groups.
  • Synthesis : Uses tetrabutylammonium fluoride (TBAF) in THF, achieving 85% yield .
  • Key Features : Acetylene spacers enable extended conjugation, a feature absent in this compound but relevant for optoelectronic applications.

Pharmacological and Functional Potential

  • Compound 1 : Pyrimidine-thioether derivatives are explored for antiviral and antibacterial activities due to sulfur’s nucleophilic affinity .
  • Compound 2: Thienopyrimidines exhibit kinase inhibition and anticancer properties , suggesting this compound could share bioactivity if functional groups align.
  • Compound 3: Acetylene-rich frameworks are leveraged in nonlinear optics (NLO) and molecular electronics , highlighting divergent applications compared to pharmaceutically oriented thiopyridines.

Structural Flexibility and Reactivity

  • Sulfur Reactivity : All compounds feature sulfur atoms, but this compound’s acetylthio group may offer unique thioester-like reactivity for prodrug design or metal coordination.
  • Ring Systems: Pyridine (this compound) vs. pyrimidine (Compound 1) vs. fused thienopyrimidine (Compound 2) influence electronic properties and binding modes.

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